Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate (CAS: 39891-63-9) is a critical synthetic intermediate and structural building block in advanced organic synthesis and medicinal chemistry. Characterized by its partially saturated benzothiophene core, this compound serves as a privileged scaffold for developing therapeutics targeting diverse biological pathways, including hormone modulation, viral replication, and inflammatory cascades.
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating mechanistic protocol for its synthesis, and explores the pharmacological utility of the 2,3-dihydrobenzothiophene framework.
Structural and Physicochemical Profiling
Understanding the baseline properties of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate is essential for predicting its behavior in complex synthetic workflows and biological assays. The esterification of the parent acid, 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid (CAS: 19156-56-0) 1, significantly alters the molecule's lipophilicity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate |
| CAS Registry Number | 39891-63-9 2 |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Parent Acid CAS | 19156-56-0 |
| Appearance | Pale yellow to colorless oil / low-melting solid |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, and DMSO. Insoluble in water. |
| Purity Standard | >95% (Typical commercial specification) 3 |
Synthetic Methodology & Causality
The synthesis of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate generally proceeds via a two-stage process: the reduction of the aromatic benzo[b]thiophene-3-carboxylic acid to yield the dihydro-intermediate, followed by Fischer esterification.
Mechanistic Insight: The Hydrogenation Challenge
Direct catalytic hydrogenation of the C2-C3 double bond in benzothiophenes is notoriously difficult. The lone pairs on the sulfur atom act as strong coordinating ligands, which typically poison standard palladium (Pd/C) or platinum (PtO₂) catalysts. To circumvent this, modern synthetic routes either employ specialized Rhodium-based catalytic systems under high pressure or proceed via the oxidation of the sulfur to a 1,1-dioxide, followed by asymmetric hydrogenation and subsequent reduction of the sulfone back to the thioether 4.
Figure 1: Synthetic workflow from the aromatic precursor to the final methyl ester product.
Protocol: Synthesis via Fischer Esterification
Objective: High-yield conversion of 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid to its methyl ester.
Phase 1: Reaction Setup & Activation
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Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid (10.0 g, 55.5 mmol) in anhydrous methanol (100 mL). Causality: Methanol acts as both the nucleophile and the solvent. The vast molar excess leverages Le Chatelier’s principle to drive the equilibrium-dependent esterification toward the product.
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Catalysis: Slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension. Causality: Sulfuric acid serves a dual mechanistic role. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack, and acts as a dehydrating agent to sequester the water byproduct, preventing the reverse hydrolysis reaction. Slow addition prevents localized exothermic spikes that could degrade the starting material.
Phase 2: Thermal Shift & Monitoring 3. Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours under a nitrogen atmosphere. 4. Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. Causality: The starting carboxylic acid will present as a low-Rf spot due to strong hydrogen bonding with the silica stationary phase. As the reaction proceeds, a new, higher-Rf spot will emerge, corresponding to the less polar methyl ester. The reaction is deemed complete when the low-Rf spot is entirely consumed.
Phase 3: Workup & Isolation 5. Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the excess methanol. 6. Partitioning: Dissolve the resulting crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 × 50 mL). Causality: The NaHCO₃ wash is a self-validating purification step. It neutralizes the H₂SO₄ catalyst and deprotonates any trace unreacted starting acid, converting it into a water-soluble carboxylate salt that partitions into the aqueous layer. This ensures the organic layer contains only the target ester. 7. Drying & Recovery: Wash the organic layer with brine (50 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo. 8. Yield: The process yields Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate as a pale yellow to colorless oil or low-melting solid (Expected yield: >92%).
Pharmacological Significance of the Core Scaffold
The 2,3-dihydrobenzothiophene core is considered a "privileged scaffold" in drug discovery. The presence of the sulfur atom within a partially saturated bicyclic system provides unique stereoelectronic properties, allowing for highly specific interactions with biological targets.
Figure 2: Pharmacological space and therapeutic applications of the 2,3-dihydrobenzothiophene scaffold.
Key Therapeutic Domains:
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Selective Estrogen Receptor Modulators (SERMs): Analogs of drugs like raloxifene frequently utilize the benzothiophene or dihydrobenzothiophene core to achieve tissue-selective estrogenic agonism (in bone) and antagonism (in breast and uterine tissue). The scaffold's geometry perfectly mimics the steroidal backbone required for receptor binding.
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TACE (ADAM17) Inhibitors: The sulfur atom and the adjacent aromatic ring provide essential hydrophobic and hydrogen-bonding interactions within the zinc-binding pocket of Tumor Necrosis Factor-α Converting Enzyme (TACE), making derivatives of this core highly valuable as anti-inflammatory agents.
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Antiviral Activity: Substituted 2,3-dihydrobenzothiophenes have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 by binding to allosteric hydrophobic pockets and inducing conformational changes that halt viral replication.
Conclusion
Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate represents a vital node in the synthesis of complex sulfur heterocycles. By understanding the rigorous causality behind its synthesis—particularly the challenge of catalytic hydrogenation in the presence of sulfur and the equilibrium dynamics of Fischer esterification—researchers can reliably utilize this compound to access the highly valuable pharmacological space offered by the 2,3-dihydrobenzothiophene scaffold.
References
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Title: methyl 2,3-dihydro-1-benzothiophene-3-carboxylate-39891-63-9 - Thoreauchem Source: Thoreauchem URL: 2
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Title: 2,3-dihydro-1-benzothiophene-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL: 1
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Title: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation Source: NIH (PMC) URL: 4
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Title: 35814-27-8|2-Phenyl-3-(phenylthio)propanoic acid|BLD Pharm Source: BLD Pharm URL: 3
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